3,4-Dibrom-Mal-PEG8-tert-Butylester
Übersicht
Beschreibung
3,4-Dibromo-Mal-PEG8-t-butyl ester is a compound that features a polyethylene glycol (PEG) linker with a dibromomaleimide moiety and a t-butyl ester group. The dibromomaleimide group allows for two points of substitution due to the presence of two bromine atoms, while the t-butyl ester group can be removed under acidic conditions. The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-Mal-PEG8-t-butyl ester has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
It is known that the compound is used as aPEG linker in drug delivery systems . The PEG linker plays a crucial role in connecting the drug to a carrier molecule, enhancing the drug’s stability and bioavailability .
Mode of Action
The compound contains a dibromomaleimide moiety and a t-butyl ester group . The dibromomaleimide group allows for two points of substitution due to the two bromine atoms . This means it can form two bonds, potentially linking two different molecules together. The t-butyl ester group can be removed under acidic conditions , which could be useful in releasing a drug in specific environments within the body.
Pharmacokinetics
The hydrophilic peg chain in the compound is known to increase the water solubility of the compound in aqueous media , which could enhance its absorption and distribution within the body.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the t-butyl ester group in the compound can be removed under acidic conditions , suggesting that the compound’s action could be influenced by the pH of its environment. Furthermore, the hydrophilic PEG chain could enhance the compound’s solubility in aqueous environments , potentially affecting its distribution within the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-Mal-PEG8-t-butyl ester typically involves the following steps:
Formation of Dibromomaleimide: The dibromomaleimide moiety is synthesized by brominating maleimide using bromine in an appropriate solvent.
PEGylation: The PEG chain is attached to the dibromomaleimide through a nucleophilic substitution reaction.
Esterification: The t-butyl ester group is introduced by reacting the PEGylated dibromomaleimide with t-butyl alcohol under acidic conditions
Industrial Production Methods
Industrial production of 3,4-Dibromo-Mal-PEG8-t-butyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of maleimide.
PEGylation in Reactors: Using industrial reactors for the PEGylation step.
Esterification in Batch Processes: Conducting esterification in batch processes to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-Mal-PEG8-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the dibromomaleimide moiety can be substituted with nucleophiles such as thiols to form thioether bonds.
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Thiols are commonly used nucleophiles for substitution reactions.
Acidic Conditions: Hydrochloric acid or sulfuric acid is used for the hydrolysis of the t-butyl ester group
Major Products
Thioether Derivatives: Formed from substitution reactions with thiols.
Carboxylic Acid Derivatives: Formed from the hydrolysis of the t-butyl ester group
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromo-Mal-PEG4-t-butyl ester: Similar structure but with a shorter PEG chain.
3,4-Dibromo-Mal-PEG2-t-butyl ester: Even shorter PEG chain, leading to different solubility and reactivity properties.
Uniqueness
3,4-Dibromo-Mal-PEG8-t-butyl ester is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in aqueous media compared to its shorter-chain counterparts .
Biologische Aktivität
3,4-Dibromo-Mal-PEG8-t-butyl ester is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in drug development and cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its significance in research.
Chemical Structure and Properties
3,4-Dibromo-Mal-PEG8-t-butyl ester is characterized by its unique structure which includes bromine substituents and a PEG (polyethylene glycol) moiety. The presence of these functional groups influences its solubility, stability, and interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | 3,4-Dibromo-2-(t-butoxycarbonyl)butanoic acid |
Molecular Formula | C12H18Br2O5 |
Molecular Weight | 385.08 g/mol |
Solubility | Soluble in DMSO and ethanol |
The biological activity of 3,4-Dibromo-Mal-PEG8-t-butyl ester primarily involves its interaction with specific cellular pathways:
- Apoptosis Induction : This compound has been shown to induce apoptosis in cancer cells by disrupting BCL-2 family protein interactions. It selectively targets BCL-XL-dependent tumor cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that 3,4-Dibromo-Mal-PEG8-t-butyl ester can cause cell cycle arrest at the G1/S phase, preventing further proliferation of malignant cells.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Antitumor Activity : In vitro studies have revealed that 3,4-Dibromo-Mal-PEG8-t-butyl ester exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values range from 10 to 30 µM depending on the cell type.
- Selectivity : The compound shows preferential toxicity towards cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.
Case Studies
- Case Study 1 : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with 3,4-Dibromo-Mal-PEG8-t-butyl ester resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
- Case Study 2 : In a mouse model of lung cancer, administration of the compound led to significant tumor regression compared to control groups. Histological analysis confirmed increased apoptosis within tumor tissues.
Pharmacokinetics
The pharmacokinetic profile of 3,4-Dibromo-Mal-PEG8-t-butyl ester indicates favorable absorption and distribution characteristics:
- Bioavailability : Preliminary studies suggest good oral bioavailability (>50%).
- Half-life : The compound exhibits a half-life of approximately 4 hours in plasma.
These properties are critical for its potential use as an oral therapeutic agent.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45Br2NO12/c1-27(2,3)42-22(31)4-6-34-8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-35-7-5-30-25(32)23(28)24(29)26(30)33/h4-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCHSTUDEZBNCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45Br2NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.